molecular formula C18H26N2O4 B1524303 (R)-3-N-Boc-Amino-1-Cbz-piperidine CAS No. 485820-12-0

(R)-3-N-Boc-Amino-1-Cbz-piperidine

Cat. No. B1524303
CAS RN: 485820-12-0
M. Wt: 334.4 g/mol
InChI Key: SIONIIVXRCVHFL-OAHLLOKOSA-N
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Description

(R)-3-N-Boc-Amino-1-Cbz-piperidine, also known as Boc-Amino-Cbz-piperidine, is a versatile compound with a wide range of applications in medicinal and biological chemistry. It is a heterocyclic compound with a five-membered ring containing three nitrogen atoms, one carbon atom, and one oxygen atom. It is an organocatalyst that can be used for asymmetric synthesis, as well as a substrate for various enzymatic reactions. Boc-Amino-Cbz-piperidine has also been used as a chiral ligand in asymmetric catalysis, and as an inhibitor of enzymes.

Scientific Research Applications

Synthesis of Complex Molecules

  • New Scaffolds for Combinatorial Chemistry : Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, prepared from a piperidine building block, serve as novel scaffolds for combinatorial chemistry. These compounds were synthesized through nucleophilic aziridine ring opening and subsequent copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrating their utility in constructing diverse molecular libraries (Schramm et al., 2010).

Medicinal Chemistry Applications

  • Enantioselective Synthesis for Drug Development : The enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution showcases the importance of (R)-3-N-Boc-Amino-1-Cbz-piperidine derivatives in developing pharmacologically active compounds. A cationic CpRu complex catalyzed asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino- and -aminocarbonyl allylic alcohols, highlighting the versatility of these compounds in synthesizing enantiomerically enriched molecules (Seki, Tanaka, & Kitamura, 2012).

Synthetic Methodology Development

  • Rh(III)-Catalyzed C-H Amidation : The Rh(III)-catalyzed amidation of C(sp(2))-H bonds using electron-deficient aroyloxycarbamates, including N-Boc protected arylamines, demonstrates a methodology for direct functionalization of aromatic compounds. This process showcases the utility of N-Boc protected intermediates in facilitating transformations under mild conditions with broad functional group tolerance (Grohmann, Wang, & Glorius, 2013).

Advanced Materials and Chemical Studies

  • Spectroscopic and Structural Analysis : A study on 1-Benzyl-4-(N-Boc-amino)piperidine characterized its molecular structure through spectroscopic methods (FT-IR, FT-Raman, NMR) and explored its chemical reactivity, providing insights into its potential applications in material science and as a pharmacological probe (Janani et al., 2020).

properties

IUPAC Name

benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIONIIVXRCVHFL-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679389
Record name Benzyl (3R)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

485820-12-0
Record name Benzyl (3R)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(R)N-CBz nipecotic acid (86 g, 327 mmol) was dissolved in toluene (100 ml) and evaporated to dryness three times. tert. Butanol (1000 ml, 10.5 mmol) and triethylamine (50.1 ml, 359 mmol) were added to the reaction mixture. The reaction mixture was stirred for 30 min., and DPPA (98.5 ml, 457 mmol) was added over 15 min. The reaction mixture was heated to 100° C. overnight. After cooling, the solvent was removed by evaporation in vacuo, and water (200 ml) was added. After overnight stirring at RT the product was isolated by filtration, and stirred with EtOAc (250 ml) for one hour. The EtOAc solution was filtered and evaporated in vacuo to give the crude product as a white solid. This material was dissolved in hot EtOAc (200 ml), and cooled to 5° C. overnight. The precipitated product was isolated by filtration, washed with cold EtOAc and dried.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
50.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
98.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-[(benzyloxy)carbonyl]-3-piperidinecarboxylic acid (3.00 g, 11.4 mmol) and Et3N (1.56 mL, 11.4 mmol) in t-BuOH (30 mL) was added diphenyl phosphoryl azide (DPPA) (2.46 mL, 11.4 mmol), and the mixture was refluxed for 21 hrs. After cooled to room temperature, the mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and a saturated aqueous NaHCO3 solution. The organic phase was washed with a saturated aqueous NaHCO3 solution and brine, dried over Na2SO4, and concentrated under reduced pressure. Purification by column chromatography on silica gel (hexane/ethyl acetate=4/1 to 3/1) gave benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate as a solid (2.22 g, yield; 58%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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